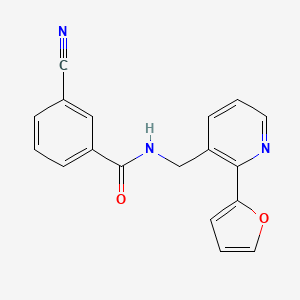

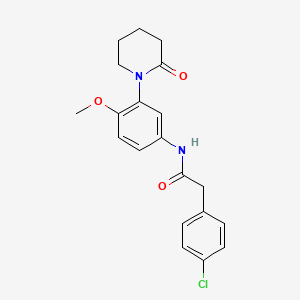

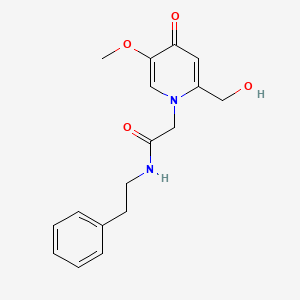

3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide, also known as FPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPBA belongs to the class of benzamide derivatives and is known for its ability to inhibit the activity of certain enzymes in the body.

Applications De Recherche Scientifique

Photochemical Reactions

The photochemical reaction involving bis-aromatic systems, specifically between pyridine and furan, led to the discovery of novel photocycloaddition products. These findings highlight the potential of utilizing 3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide in photochemical synthesis, which can form complex heterocyclic structures under specific conditions. This reaction pathway opens avenues for further investigations into the synthesis of novel organic compounds with intricate cyclic structures, facilitated by the unique properties of furan and pyridine derivatives. The study by Sakamoto et al. (1999) provides a comprehensive analysis of this reaction, including the yields of different adducts and their stability under various conditions, revealing the intricate chemistry involved in the photochemical reactions of these compounds (Sakamoto et al., 1999).

Synthesis of Cyano Derivatives

Shiotani and Taniguchi (1996) explored the cyanation, chlorination, and nitration of furo[3,2‐b]pyridine N‐oxide, providing insights into the synthetic versatility of furan-pyridine derivatives. The synthesis of cyano derivatives and their subsequent conversion to various functional groups showcases the chemical flexibility and potential applications of this compound in organic synthesis, particularly in the development of new materials and pharmaceuticals. The modifications and conversions of these derivatives into carboxamides, carboxylic acids, and other compounds demonstrate the compound's utility in diverse chemical syntheses (Shiotani & Taniguchi, 1996).

Development of Functionalized Thieno[2,3-b]pyridines

Dyachenko et al. (2019) reported a novel method for the synthesis of functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions. This research underlines the potential of this compound in facilitating the development of new heterocyclic compounds, particularly thieno[2,3-b]pyridines, which are of significant interest due to their potential applications in pharmaceuticals and materials science. The ability to introduce various functional groups into the thieno[2,3-b]pyridine framework underscores the versatility and applicability of this compound in organic synthesis and drug discovery (Dyachenko et al., 2019).

Propriétés

IUPAC Name |

3-cyano-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c19-11-13-4-1-5-14(10-13)18(22)21-12-15-6-2-8-20-17(15)16-7-3-9-23-16/h1-10H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCAEUVKKLHBRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2572008.png)

![3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2572009.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2572011.png)

![(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B2572017.png)

![Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate](/img/structure/B2572031.png)